molecular formula C12H12S3 B1619357 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene CAS No. 67130-91-0

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene

Cat. No. B1619357
CAS RN: 67130-91-0
M. Wt: 252.4 g/mol
InChI Key: WCFPIYZXBYMKIE-UHFFFAOYSA-N
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Description

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene (HBT) is a trithiophene derivative, a type of organic compound composed of three thiophene rings connected to each other in a linear fashion. HBT has been used in the synthesis of a variety of organic materials, such as polymers, liquid crystals, and organic semiconductors. It has a wide range of applications in the field of organic electronics and optoelectronics due to its unique chemical and physical properties.

Scientific Research Applications

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been used in a variety of scientific research applications, such as organic electronics, optoelectronics, and materials science. It has been used to create organic transistors, organic photovoltaics, and organic light-emitting diodes (OLEDs). Additionally, it has been used to create liquid crystals, polymers, and other materials.

Mechanism Of Action

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene can be used to create organic transistors, organic photovoltaics, and OLEDs due to its ability to act as a semiconductor. In these devices, electrons can flow between the 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene molecules, allowing them to act as a switch or a gate. Additionally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene can be used to create liquid crystals due to its unique shape and flexibility. The molecules can be arranged in a specific pattern, allowing them to form a liquid crystal.

Biochemical And Physiological Effects

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been studied for its potential to affect biochemical and physiological processes. Studies have shown that 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has antioxidant properties, which may be beneficial for treating certain diseases. Additionally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.

Advantages And Limitations For Lab Experiments

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene is a useful material for laboratory experiments due to its ease of synthesis, its wide range of applications, and its unique properties. However, there are some limitations to consider when using 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene in laboratory experiments. For example, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene is sensitive to air and light and can degrade over time. Additionally, it is difficult to purify and can be expensive to obtain.

Future Directions

There are a number of potential future directions for the use of 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene. For example, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene could be used to create more efficient organic transistors and OLEDs. Additionally, it could be used to create more advanced liquid crystals and polymers. Additionally, further research could be done to investigate the potential for 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene to be used in biomedical applications, such as drug delivery and tissue engineering. Finally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene could be further studied for its potential to affect biochemical and physiological processes.

properties

IUPAC Name

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFPIYZXBYMKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3CSCC3=C4CSCC4=C2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302191
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene

CAS RN

67130-91-0
Record name NSC149603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Reactant of Route 2
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Reactant of Route 3
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Reactant of Route 4
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Reactant of Route 5
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Reactant of Route 6
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene

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